molecular formula C10H13NO B11725758 N-[1-(4-methylphenyl)propylidene]hydroxylamine

N-[1-(4-methylphenyl)propylidene]hydroxylamine

Cat. No.: B11725758
M. Wt: 163.22 g/mol
InChI Key: KJRGLBSIKSRFMS-KHPPLWFESA-N
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Description

1-(p-Tolyl)propan-1-one oxime is an organic compound with the molecular formula C10H13NO. It is a derivative of oxime, which is a functional group characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(NZ)-N-[1-(4-methylphenyl)propylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-3-10(11-12)9-6-4-8(2)5-7-9/h4-7,12H,3H2,1-2H3/b11-10-

InChI Key

KJRGLBSIKSRFMS-KHPPLWFESA-N

Isomeric SMILES

CC/C(=N/O)/C1=CC=C(C=C1)C

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(p-Tolyl)propan-1-one oxime can be synthesized through the reaction of 1-(p-tolyl)propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction can be represented as follows:

1-(p-Tolyl)propan-1-one+NH2OHHCl1-(p-Tolyl)propan-1-one oxime+HCl\text{1-(p-Tolyl)propan-1-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{1-(p-Tolyl)propan-1-one oxime} + \text{HCl} 1-(p-Tolyl)propan-1-one+NH2​OH⋅HCl→1-(p-Tolyl)propan-1-one oxime+HCl

Industrial Production Methods

Industrial production of 1-(p-tolyl)propan-1-one oxime involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(p-Tolyl)propan-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.

    Reduction: The oxime can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

1-(p-Tolyl)propan-1-one oxime has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

    Analytical Chemistry: It is used as a reagent in analytical methods for detecting and quantifying other compounds.

Mechanism of Action

The mechanism of action of 1-(p-tolyl)propan-1-one oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound can undergo redox reactions, affecting cellular pathways and enzyme activities.

Comparison with Similar Compounds

1-(p-Tolyl)propan-1-one oxime can be compared with other similar compounds such as:

    1-(p-Tolyl)ethanone oxime: Similar structure but with a shorter carbon chain.

    1-(p-Tolyl)butan-1-one oxime: Similar structure but with a longer carbon chain.

    1-(p-Tolyl)propan-2-one oxime: Similar structure but with the oxime group attached to a different carbon atom.

The uniqueness of 1-(p-tolyl)propan-1-one oxime lies in its specific structural configuration, which influences its reactivity and applications in various fields.

Biological Activity

N-[1-(4-methylphenyl)propylidene]hydroxylamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.

The compound has the molecular formula C13H19NOC_{13}H_{19}NO and features a hydroxylamine functional group, which is known for its reactivity and ability to form stable complexes with various biological targets. The structure can be represented as follows:

N 1 4 methylphenyl propylidene hydroxylamine\text{N 1 4 methylphenyl propylidene hydroxylamine}

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by forming stable complexes, thus modulating biochemical pathways. This property is critical in developing therapeutic agents targeting various diseases.
  • Antioxidant Activity : Hydroxylamines are known for their antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals.
  • Antimicrobial Activity : Recent studies have shown that derivatives of hydroxylamines possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria .

1. Antimicrobial Activity

Research indicates that this compound and its derivatives may have significant antimicrobial activity. A study highlighted the effectiveness of hydroxylamine derivatives against drug-resistant bacterial strains, suggesting a new paradigm in antibacterial drug development .

2. Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.

3. Antioxidant Properties

Hydroxylamines are recognized for their ability to scavenge free radicals, thus providing protective effects against oxidative damage in cells. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Table 1: Summary of Biological Activities

Activity Mechanism References
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of inflammatory markers
AntioxidantScavenging of free radicals

Case Study: Antimicrobial Efficacy

In a recent study published in ACS Omega, researchers evaluated the antimicrobial activity of several hydroxylamine derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of multiple bacterial strains, including those resistant to conventional antibiotics .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound are still under investigation. Preliminary data suggest that its bioavailability may be influenced by structural modifications and the presence of other functional groups. Safety assessments are critical to ensure that the compound does not exhibit toxic effects during therapeutic use.

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